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Compound of Interest

Compound Name: 4-(2-furyl)benzoic Acid

Cat. No.: B1312025

A Comparative Crystallographic Study of Furan-
Containing Benzoic Acids

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of the crystal structures of several furan-
containing benzoic acids. Understanding the three-dimensional arrangement of these
molecules in the solid state is crucial for predicting their physicochemical properties, such as
solubility, stability, and bioavailability, which are critical parameters in drug development and
materials science. This report summarizes key crystallographic data, outlines the experimental
protocols for structure determination, and visualizes the logical workflow and key intermolecular
interactions that govern the crystal packing of these compounds.

Data Presentation

The following tables provide a comprehensive summary of the crystallographic data for 2-
furancarboxylic acid, 3-furancarboxylic acid, 5-nitrofuran-2-carboxylic acid, and 5-(4-
nitrophenyl)furan-2-carboxylic acid.

Table 1: Crystal Data and Structure Refinement
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5-(4-
2- 3- 5-Nitrofuran-2-  Nitrophenyl)fu
Parameter Furancarboxyli Furancarboxyli carboxylic ran-2-
c Acid[1] c Acid Acid carboxylic
Acid[2]
Empirical
CsH403 CsHa0s3 CsH3sNOs C11H7NOs
Formula
Formula Weight 112.08 112.08 157.08 233.16
Crystal System Triclinic Monoclinic Monoclinic Orthorhombic
Space Group P-1 P21/n P2i/c P212121
a (A) 5.337(2) 10.395(2) 3.826(1) 7.340(1)
b (A) 7.234(3) 5.153(1) 11.011(3) 7.971(2)
c (A 7.300(3) 10.511(2) 14.532(3) 39.210(8)
a(®) 69.89(3) 90 90 90
B () 86.88(3) 118.01(3) 98.48(2) 90
vy (®) 78.42(3) 90 90 90
Volume (A3) 258.9(2) 496.1(2) 605.5(3) 2295.1(9)
z 2 4 4 8
Calculated
) 1.437 1.500 1.724 1.349
Density (Mg/m?3)
o Mo Ka (A = Mo Ka (A = Mo Ka (A = Synchrotron (A =
Radiation
0.71069 A) 0.71073 A) 0.71073 A) 0.8730 A)
Temperature (K) 295 293 293 100
R-factor 0.045 0.036 0.034 0.041

Table 2: Selected Bond Lengths (A)
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5-(4-
2- 3- 5-Nitrofuran-2-  Nitrophenyl)fu
Bond Furancarboxyli Furancarboxyli carboxylic ran-2-
c Acid c Acid Acid carboxylic
Acid
C2-C5 - 1.425(2) 1.435(2) 1.442(2)
C2-C=0 1.478(2) - 1.481(2) 1.470(2)
C3-C=0 - 1.469(2) - -
Cc=0 1.215(2) 1.221(2) 1.206(2) 1.220(2)
C-OH 1.312(2) 1.309(2) 1.313(2) 1.314(2)
01-C2 1.360(2) 1.365(2) 1.356(2) 1.364(2)
01-C5 1.362(2) 1.361(2) 1.368(2) 1.371(2)
C5-N1 - - 1.441(2) -
1.225(2),
N1-O(N) - - -
1.231(2)
C5-C(Ph) - - - 1.449(2)

Table 3: Selected Bond Angles (°)
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5-(4-
2- 3- 5-Nitrofuran-2-  Nitrophenyl)fu
Angle Furancarboxyli Furancarboxyli carboxylic ran-2-
c Acid c Acid Acid carboxylic
Acid
01-C2-C(O) 115.3(1) - 115.5(1) 115.1(1)
C3-C2-C(0) 124.8(1) - 125.0(1) 124.9(1)
01-C5-C4 109.8(1) 110.0(1) 110.4(1) 109.9(1)
O(C)-C-O(H) 122.9(1) 123.1(1) 123.5(1) 122.8(1)
C2-01-C5 107.0(1) 106.8(1) 106.5(1) 106.9(1)
O(N)-N1-O(N) - - 124.2(1) -
C4-C5-C(Ph) - - - 127.8(1)
01-C5-C(Ph) - - - 122.3(1)

Experimental Protocols

The determination of the crystal structures of furan-containing benzoic acids typically involves
the following key experimental stages:

1. Single Crystal Growth: High-quality single crystals are essential for accurate X-ray diffraction
analysis. A common method for growing crystals of these compounds is slow evaporation from
a suitable solvent.

o Dissolution: A saturated solution of the furan-containing benzoic acid is prepared in an
appropriate solvent (e.g., water, ethanol, or a solvent mixture) at a slightly elevated
temperature to ensure complete dissolution.

« Filtration: The warm, saturated solution is filtered to remove any insoluble impurities.

o Crystallization: The clear filtrate is transferred to a clean crystallization vessel and allowed to
stand undisturbed at room temperature. The solvent is allowed to evaporate slowly over
several days to weeks, leading to the formation of well-defined single crystals.
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2. X-ray Data Collection: A suitable single crystal is selected and mounted on a goniometer
head of a single-crystal X-ray diffractometer. The crystal is cooled to a low temperature
(typically 100 K or 293 K) to minimize thermal vibrations of the atoms. The diffractometer uses
a monochromatic X-ray source (commonly Mo Ka or synchrotron radiation) to irradiate the
crystal. As the crystal is rotated, a series of diffraction patterns are collected by a detector.

3. Structure Solution and Refinement: The collected diffraction data is processed to determine
the unit cell dimensions and space group of the crystal. The initial crystal structure is typically
solved using direct methods or Patterson methods. The resulting structural model is then
refined using full-matrix least-squares techniques. This iterative process adjusts the atomic
coordinates and thermal parameters to achieve the best possible agreement between the
observed and calculated diffraction intensities, ultimately yielding a precise and accurate three-
dimensional model of the molecule.

Visualization of Crystallographic Analysis and
Interactions

The following diagrams, generated using the DOT language, illustrate the logical workflow of a
comparative crystallographic study and the key intermolecular interactions observed in the
crystal structures of furan-containing benzoic acids.
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Compatrative Crystallographic Study Workflow.
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Key Intermolecular Interactions.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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